molecular formula C21H17ClN2O3 B11692075 N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide

N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide

Cat. No.: B11692075
M. Wt: 380.8 g/mol
InChI Key: LDRKFMDDPPUHPY-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is an organic compound with a complex structure that includes a chlorophenyl group, a methoxybiphenyl group, and a carbohydrazide moiety

Properties

Molecular Formula

C21H17ClN2O3

Molecular Weight

380.8 g/mol

IUPAC Name

2-chloro-N'-[4-(4-methoxyphenyl)benzoyl]benzohydrazide

InChI

InChI=1S/C21H17ClN2O3/c1-27-17-12-10-15(11-13-17)14-6-8-16(9-7-14)20(25)23-24-21(26)18-4-2-3-5-19(18)22/h2-13H,1H3,(H,23,25)(H,24,26)

InChI Key

LDRKFMDDPPUHPY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide typically involves the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline in dichloromethane. The mixture is stirred at room temperature overnight, and the solvent is then evaporated to yield a crude product. The solid product is recrystallized from ethanol to obtain colorless block crystals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is of interest for studying its effects on various biological systems.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(2-chlorophenyl)carbonyl]-4’-methoxybiphenyl-4-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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